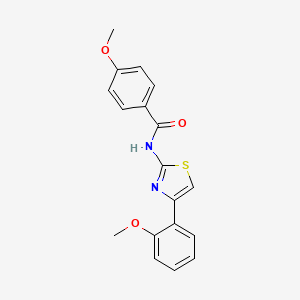

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)17(21)20-18-19-15(11-24-18)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBYZQMGFYJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide typically involves the cyclization and condensation of haloketones with thioamide. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-methoxyphenylthioamide in the presence of a base, such as triethylamine, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of oncology. Research indicates that it exhibits antiproliferative effects against various cancer cell lines, notably breast cancer (MCF-7), with an IC50 value of approximately 1.2 µM. The mechanism of action appears to involve inhibition of tubulin polymerization, a crucial process for mitosis, akin to established chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 1.2 | Current Study |

| HT29 | TBD | Current Study |

Antibacterial and Antifungal Properties

The compound's thiazole moiety contributes to its antibacterial and antifungal activities. Studies have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger at concentrations as low as 1 µg/mL .

Table 2: Antimicrobial Activity

| Microorganism | Activity Type | Concentration (µg/mL) | Reference |

|---|---|---|---|

| E. coli | Bacterial | 1 | Current Study |

| S. aureus | Bacterial | 1 | Current Study |

| A. niger | Fungal | 1 | Current Study |

Material Science Applications

Given its unique structural characteristics, the compound may also find applications in materials science:

- Development of Conductive Materials : The presence of the thiazole ring and benzamide group may confer electrical conductivity or fluorescence, making it suitable for use in electronic devices or sensors.

- Fluorescent Probes : Its complex structure could be utilized in creating probes for biological imaging or detection systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- A case study demonstrated that derivatives based on thiazole structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that further exploration could lead to novel therapeutic agents .

- Another study focused on molecular docking simulations which indicated strong binding affinities between the compound and cancer-related receptors, supporting its potential use in targeted therapy .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Methoxy-N-(4-(3,4,5-Trimethoxyphenyl)Thiazol-2-yl)Benzamide (14k)

- Structure : The thiazole ring is substituted with a 3,4,5-trimethoxyphenyl group instead of 2-methoxyphenyl.

- Key Data :

- Comparison : The trimethoxy substitution may improve lipophilicity and π-π stacking interactions compared to the 2-methoxy analog.

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide

- Structure : Thiazole ring has 4-methylphenyl and phenyl groups at positions 4 and 5, respectively .

- Key Data: CAS No.: 317853-89-7; synonyms include AGN-PC-0K20J3.

- Comparison : Bulky substituents at positions 4 and 5 may sterically hinder binding to enzymes like kinases, reducing potency compared to the less-substituted parent compound.

Benzamide Core Modifications

4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-yl)Benzamide

- Structure : Replaces the thiazole ring with a benzo[d]thiazole scaffold and adds a 6-methoxy group .

- Key Data: CAS No.: 91506-71-7; molecular weight 314.34.

- The additional methoxy group may improve solubility.

N-[4-(2-Methoxyphenyl)-Thiazol-2-yl]-4-Methyl-Benzamide

Functional Group Additions

4-Methoxy-N-(6-Nitrobenzo[d]Thiazol-2-yl)Benzamide

- Structure : Features a nitro group at position 6 of the benzo[d]thiazole ring .

- Key Data :

- Molecular Formula : C15H11N3O4S; molecular weight 329.33.

- Comparison : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to increased polarity.

3,4,5-Trimethoxy-N-[4-(Thiazol-2-ylsulfamoyl)Phenyl]Benzamide

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

*Calculated based on molecular formula C18H16N2O3S.

Discussion of Structural Influences

- Thiazole Substitutions : Electron-rich groups (e.g., methoxy) enhance interactions with hydrophobic enzyme pockets, while bulky groups (e.g., trimethoxyphenyl) may improve selectivity .

- Benzamide Modifications : Methoxy groups increase electron density, aiding π-stacking, whereas methyl groups prioritize lipophilicity .

- Functional Additions : Sulfonamides and nitro groups introduce polarity, affecting solubility and target engagement .

Biological Activity

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 318.40 g/mol

The thiazole ring and methoxy groups are significant for its biological activity, influencing its interaction with various biological targets.

Research indicates that 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve inhibition of cell wall synthesis or disruption of membrane integrity.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in certain models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 1.56 | Staphylococcus aureus |

These results indicate that the compound possesses significant antibacterial properties, comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These findings suggest that 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide could be a promising candidate for further development in cancer therapy .

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of thiazole derivatives in overcoming resistance in Staphylococcus aureus strains resistant to methicillin. The study reported that the compound significantly reduced bacterial load in infected models .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiazole derivatives, demonstrating that treatment with 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide resulted in a marked decrease in TNF-alpha levels in an animal model of arthritis .

Q & A

Q. Basic

- NMR Spectroscopy : Distinct 1H NMR signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the exact mass (e.g., m/z 381.1 for C19H17N2O3S) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content deviations <0.4% validate purity .

How can researchers address contradictions in reported biological activity data across studies?

Q. Advanced

- Assay Variability : Compare MIC values against standardized microbial strains (e.g., S. aureus ATCC 25923) to control for strain-specific effects .

- Purity Verification : Re-test compounds with conflicting cytotoxicity data using HPLC to rule out impurities .

- Structural Confirmation : Revisit X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry, as misassigned structures can lead to erroneous activity claims .

What QSAR models predict the biological activity of thiazole-benzamide derivatives?

Q. Advanced

- Electronic Parameters : Hammett σ values for aryl substituents correlate with antimicrobial potency; electron-donating groups (e.g., -OCH3) increase lipophilicity and membrane penetration .

- Steric Effects : Molar refractivity (MR) of the thiazole C4 substituent predicts anticancer activity, with bulkier groups enhancing apoptosis in MCF-7 cells .

- 3D-QSAR : CoMFA models highlight the importance of the methoxybenzamide moiety in stabilizing π-π interactions with target proteins .

What are the common purification strategies post-synthesis?

Q. Basic

- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and byproducts, yielding crystals with sharp melting points (e.g., 147–149°C) .

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) separates regioisomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological testing .

How can researchers design experiments to elucidate the mechanism of anticancer activity?

Q. Advanced

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells in treated cancer lines (e.g., HepG2) .

- Kinase Profiling : Screen against a panel of 50+ kinases to identify targets (e.g., EGFR or VEGFR2 inhibition) .

- Comparative SAR : Synthesize analogs with varying substituents (e.g., -F, -Br) to correlate structural features with IC50 values in cytotoxicity assays .

What are the key intermediates in the synthesis of this compound?

Q. Basic

- 2-Aminothiazole Derivatives : Synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea .

- Benzoyl Isothiocyanate : Generated in situ from benzoyl chloride and ammonium thiocyanate, critical for forming the benzamide-thiazole linkage .

- 4-Methoxybenzoyl Chloride : Reacts with the thiazole amine group under basic conditions to install the methoxybenzamide moiety .

How do substituent variations on the aryl rings affect pharmacological properties?

Q. Advanced

- Methoxy Groups : Improve solubility (logP reduction by ~0.5 units) and enhance binding to polar enzyme pockets .

- Halogen Substituents (e.g., -Br, -F) : Increase potency (e.g., 9c in showed 3x higher activity than 9a) due to enhanced hydrophobic interactions .

- Trifluoromethyl Groups : Boost metabolic stability (t1/2 > 6 hours in liver microsomes) by resisting oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.